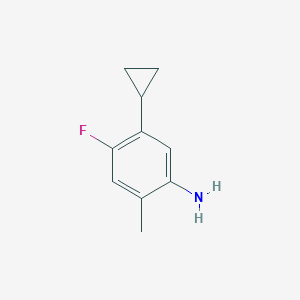
5-Cyclopropyl-4-fluoro-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropyl-4-fluoro-2-methylaniline is an organic compound with the molecular formula C10H12FN. It is a derivative of aniline, featuring a cyclopropyl group, a fluorine atom, and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-4-fluoro-2-methylaniline typically involves multiple steps. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the aromatic ring. The cyclopropyl group can be added via a cyclopropanation reaction, and the methyl group can be introduced through a Friedel-Crafts alkylation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or other transition metals, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-4-fluoro-2-methylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aniline group into a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Halogen atoms or other substituents can be introduced into the aromatic ring through electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
5-Cyclopropyl-4-fluoro-2-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 5-Cyclopropyl-4-fluoro-2-methylaniline exerts its effects involves interactions with specific molecular targets. The cyclopropyl group can influence the compound’s binding affinity to enzymes or receptors, while the fluorine atom can enhance its metabolic stability. The methyl group may affect the compound’s lipophilicity and overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-fluoro-2-methylaniline: Similar structure but with a bromine atom instead of a cyclopropyl group.
2-Bromo-5-methylaniline: Features a bromine atom and a methyl group but lacks the fluorine atom.
3-Bromo-N-methylaniline: Contains a bromine atom and a methyl group but differs in the position of the substituents.
Uniqueness
5-Cyclopropyl-4-fluoro-2-methylaniline is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Properties
Molecular Formula |
C10H12FN |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
5-cyclopropyl-4-fluoro-2-methylaniline |
InChI |
InChI=1S/C10H12FN/c1-6-4-9(11)8(5-10(6)12)7-2-3-7/h4-5,7H,2-3,12H2,1H3 |
InChI Key |
ARCLMRNFIXWLSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)C2CC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















